BenchChemオンラインストアへようこそ!

1,3-Dioxoisoindoline-2-carbaldehyde

Physicochemical profiling Drug-likeness Permeability prediction

1,3-Dioxoisoindoline-2-carbaldehyde (synonym: N-formylphthalimide; CAS 82524-62-7) is a heterocyclic building block of the isoindoline-1,3-dione class, characterized by a formyl group (–CHO) directly attached to the phthalimide nitrogen. With a molecular formula of C9H5NO3, a molecular weight of 175.14 g/mol, and a computed XLogP3 of 1.1, this compound presents zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), zero rotatable bonds, and a topological polar surface area (TPSA) of 54.5 Ų.

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
Cat. No. B13166002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindoline-2-carbaldehyde
Molecular FormulaC9H5NO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C=O
InChIInChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H
InChIKeyXRTZNLOSPLAZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindoline-2-carbaldehyde (CAS 82524-62-7): Physicochemical Identity and Procurement Baseline


1,3-Dioxoisoindoline-2-carbaldehyde (synonym: N-formylphthalimide; CAS 82524-62-7) is a heterocyclic building block of the isoindoline-1,3-dione class, characterized by a formyl group (–CHO) directly attached to the phthalimide nitrogen [1]. With a molecular formula of C9H5NO3, a molecular weight of 175.14 g/mol, and a computed XLogP3 of 1.1, this compound presents zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), zero rotatable bonds, and a topological polar surface area (TPSA) of 54.5 Ų [1]. It is supplied as a synthetic intermediate typically at purities of 97% or higher and is handled as a solid . The compound serves as a dual-functional synthon, combining the phthalimide protected-amine motif with a reactive aldehyde electrophile, distinguishing it from the unsubstituted parent heterocycle, phthalimide [2].

Why Phthalimide, Phthalimidoacetaldehyde, or N-Formylsaccharin Cannot Directly Replace 1,3-Dioxoisoindoline-2-carbaldehyde in Research Protocols


Curtailing generic substitution of 1,3-dioxoisoindoline-2-carbaldehyde with the parent heterocycle phthalimide, the methylene-spaced analog phthalimidoacetaldehyde, or the sulfone-containing formylating agent N-formylsaccharin is critical because each comparator lacks the precise orthogonal reactivity profile conferred by the direct N-formyl linkage. Phthalimide (CAS 85-41-6) possesses a hydrogen bond donor (N–H, HBD = 1) and lacks the aldehyde electrophile, precluding its use in condensation or formyl-transfer reactions [1]. Phthalimidoacetaldehyde (CAS 2913-97-5, MW 189.17) introduces a –CH2– spacer that adds conformational flexibility (rotatable bonds ≥1), altering both the steric environment and the electronic communication between the aldehyde and the imide carbonyls, which directly impacts reactivity in cyclocondensation and nucleophilic addition pathways . N-Formylsaccharin (CAS 50978-45-5, MW 211.19), while also an N-formyl heterocycle, replaces one carbonyl with a sulfone group (–SO2–), generating a distinctly different electrophilic formyl transfer profile in amine formylation reactions . These structural and property-level differences mean that procurement decisions based solely on in-class similarity risk non-reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 1,3-Dioxoisoindoline-2-carbaldehyde Against Its Closest Structural Analogs


Physicochemical Property Differentiation of 1,3-Dioxoisoindoline-2-carbaldehyde Versus Unsubstituted Phthalimide

1,3-Dioxoisoindoline-2-carbaldehyde differs from the parent heterocycle phthalimide across four computed physicochemical parameters that govern solubility, permeability, and intermolecular interaction potential. Specifically, the target compound eliminates the sole hydrogen bond donor present in phthalimide (HBD: 0 vs. 1), adds one hydrogen bond acceptor (HBA: 3 vs. 2), increases molecular weight (175.14 vs. 147.13 g/mol), and expands the topological polar surface area (TPSA: 54.5 vs. approximately 46.2 Ų), while maintaining an identical computed lipophilicity (XLogP3: 1.1 vs. 1.1) and rotatable bond count (0 vs. 0) [1][2]. The absence of an H-bond donor eliminates a proton that can participate in tautomerism or deprotonation under basic conditions, directly altering the compound's behavior in nucleophilic environments compared to phthalimide.

Physicochemical profiling Drug-likeness Permeability prediction

Structural Rigidity Advantage Versus Phthalimidoacetaldehyde: Rotatable Bond Count and Conformational Pre-organization

A critical structural distinction between 1,3-dioxoisoindoline-2-carbaldehyde and its closest aldehyde-bearing analog, phthalimidoacetaldehyde (CAS 2913-97-5, also known as 2-(1,3-dioxoisoindol-2-yl)acetaldehyde), lies in the absence or presence of a methylene (–CH2–) spacer between the phthalimide nitrogen and the aldehyde carbon. The target compound has zero rotatable bonds because the formyl carbon is directly bonded to the phthalimide nitrogen, yielding a fully conjugated and geometrically constrained N–CHO linkage [1]. In contrast, phthalimidoacetaldehyde contains a –CH2–CHO side chain introducing at least one freely rotatable bond, higher molecular weight (189.17 vs. 175.14 g/mol), and a different melting point range (116–118°C vs. unreported for the target) . This structural difference has consequences for reactivity: the direct N-formyl linkage places the aldehyde in conjugation with the imide carbonyl π-system, altering its electrophilicity relative to the non-conjugated aldehyde in phthalimidoacetaldehyde.

Conformational analysis Structure-based design Synthetic intermediate

Differentiation from N-Formylsaccharin as a Formylating Agent: Heteroatom Composition and Electrophilic Reactivity Profile

Although both 1,3-dioxoisoindoline-2-carbaldehyde (N-formylphthalimide) and N-formylsaccharin (CAS 50978-45-5) are N-formyl heterocycles capable of serving as formyl transfer reagents, they differ fundamentally in their heterocyclic core composition and, consequently, in their electrophilic formyl transfer characteristics. N-Formylsaccharin incorporates a cyclic sulfonamide (sulfone, –SO2–) in place of one carbonyl (–C=O) present in the phthalimide core, resulting in a higher molecular weight (211.19 vs. 175.14 g/mol) and a distinct electronic environment around the formyl-bearing nitrogen [1]. Literature on N-formylsaccharin demonstrates that its formylation efficiency is highly condition-dependent: under mechanochemical conditions, yields for amine formylation ranged from 23% (30 min) to optimized yields described as 'good to excellent,' with product decomposition (approximately 30%) observed under certain workup conditions [2]. This condition-sensitivity profile of N-formylsaccharin contrasts with the distinct reactivity expected from the N-formylphthalimide scaffold, where the two carbonyl groups provide a different electron-withdrawing environment.

Formylation Synthetic methodology Chemoselectivity

Anticancer Activity of 1,3-Dioxoisoindoline-Derived Urea Analogs: Quantitative Superiority Over Thalidomide and Comparison to Erlotinib

Derivatives synthesized from the 1,3-dioxoisoindoline scaffold—accessible via reaction of 1,3-dioxoisoindoline-2-carbaldehyde or its precursors—have demonstrated quantifiable anticancer activity that exceeds thalidomide, the landmark immunomodulatory phthalimide drug, and approaches the potency of the targeted agent erlotinib in specific assays. The 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea analog (compound 7c) exhibited percentage growth inhibitions (PGIs) of 75.46% (EKVX), 78.52% (CAKI-1), 80.81% (UACC-62), 83.48% (MCF7), 84.52% (LOX IMVI), and 89.61% (ACHN) when tested at 10 µM against a panel of 56 cancer cell lines [1]. Critically, compound 7c showed better anticancer activity than thalidomide against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines, and superior activity against melanoma compared to imatinib [1]. Against the molecular target EGFR, compound 7c demonstrated an IC50 of 42.91 ± 0.80 nM, compared to erlotinib's IC50 of 26.85 ± 0.72 nM—a 1.6-fold difference that places this dioxoisoindoline-derived chemotype in the same nanomolar potency range as an approved targeted therapy [1].

Anticancer EGFR inhibition Medicinal chemistry

Selective S6K1 Kinase Inhibition by 1,3-Dioxoisoindoline-Derived Compounds: Kinase Selectivity Profile Over 99 Off-Target Kinases

A series of 7-amino-5-amido-1,3-dioxoisoindolines, structurally derived from the 1,3-dioxoisoindoline core, have been identified as selective inhibitors of ribosomal S6 kinase 1 (RPS6K1) with low micromolar potency. Three representative compounds (RJ19, RJ22, and RJ28) inhibited the growth of SKBR3 breast cancer cells with IC50 values of 3.3 µM, 1.9 µM, and 4.7 µM, respectively [1]. The core 5,7-diamino-1,3-dioxoisoindoline structure was found to selectively inhibit RPS6K1 over 99 other oncologic protein kinases tested in a broad selectivity panel [1]. This kinase selectivity profile is a distinguishing feature not reported for simple N-alkyl phthalimides or N-aryl phthalimides, which generally lack the substitution pattern required for ATP-binding site engagement. The 1,3-dioxoisoindoline-2-carbaldehyde starting material provides the functionalizable N-formyl handle necessary for constructing the 7-amino-5-amido substitution architecture that confers this selectivity.

Kinase inhibition S6K1 Cancer therapeutics

Optimal Procurement and Application Scenarios for 1,3-Dioxoisoindoline-2-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of EGFR-Targeted Anticancer Agents with Documented Superiority Over Thalidomide

For medicinal chemistry programs targeting EGFR-dependent cancers, 1,3-dioxoisoindoline-2-carbaldehyde is the appropriate starting material for constructing 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs that have demonstrated nanomolar EGFR inhibition (IC50 = 42.91 nM for the 4-bromo derivative) and broad-spectrum anticancer activity exceeding thalidomide across six cancer types including non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer [1]. The zero-rotatable-bond N-formyl architecture ensures conformational predictability during urea bond formation, which is critical for maintaining the pharmacophore geometry required for EGFR binding (docking score = −7.558 kcal/mol) [1].

Kinase Drug Discovery: Construction of Selective S6K1 Inhibitors with Documented Kinase Panel Selectivity

Programs targeting RPS6K1 for breast or prostate cancer should procure 1,3-dioxoisoindoline-2-carbaldehyde as the core scaffold precursor, as 7-amino-5-amido derivatives built from this framework have demonstrated selective inhibition of S6K1 over 99 other oncologic kinases and SKBR3 cell growth inhibition with IC50 values as low as 1.9 µM [2]. The N-formyl group provides a synthetic handle for further elaboration to the 5,7-diamino substitution pattern that is essential for kinase selectivity—a functionalization pathway not accessible from unsubstituted phthalimide or phthalimidoacetaldehyde without additional synthetic steps.

Synthetic Methodology Development Requiring a Non-Protic, Hydrogen-Bond-Donor-Free Phthalimide Building Block

For reaction protocols requiring anhydrous or base-sensitive conditions where the N–H proton of phthalimide (HBD = 1) would interfere—such as reactions with organometallic reagents, strong bases, or electrophilic activation cascades—1,3-dioxoisoindoline-2-carbaldehyde (HBD = 0) is the structurally minimal phthalimide derivative that eliminates the acidic proton while retaining the full imide electrophilicity and introducing a reactive aldehyde for subsequent diversification [3]. The TPSA difference (+8.3 Ų vs. phthalimide) may also affect solubility and chromatographic behavior in ways that favor specific purification protocols.

Formyl Transfer Chemistry Where Carbonyl/Carbonyl Electronic Environment Is Required

When developing or optimizing N-formylation methodologies where the electronic character of the formyl-bearing heterocycle directly influences reaction rate and chemoselectivity, 1,3-dioxoisoindoline-2-carbaldehyde offers a two-carbonyl (imide) electronic environment distinct from the carbonyl/sulfone environment of N-formylsaccharin [4]. Researchers comparing formyl transfer efficiency between these two reagent classes must procure the authentic phthalimide-based formylating agent rather than substituting the saccharin analog, as the 17% molecular weight difference and divergent electron-withdrawing properties of the heterocyclic cores generate non-interchangeable reactivity profiles [4].

Quote Request

Request a Quote for 1,3-Dioxoisoindoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.